molecular formula C16H30N4O3 B14557150 L-Prolyl-L-leucyl-N-propylglycinamide CAS No. 62029-86-1

L-Prolyl-L-leucyl-N-propylglycinamide

Cat. No.: B14557150
CAS No.: 62029-86-1
M. Wt: 326.43 g/mol
InChI Key: ATPZFPHKQYMIFE-STQMWFEESA-N
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Description

L-Prolyl-L-leucyl-N-propylglycinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is composed of the amino acids proline, leucine, and glycine, with a propyl group attached to the glycine amide. It has been studied for its potential effects on neurotransmission and its role as a modulator of dopamine receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-leucyl-N-propylglycinamide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide). After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected to yield the desired peptide .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-leucyl-N-propylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiols or amines .

Scientific Research Applications

Mechanism of Action

L-Prolyl-L-leucyl-N-propylglycinamide exerts its effects primarily through its interaction with dopamine receptors. It acts as an allosteric modulator, enhancing the affinity of dopamine for its receptors. This modulation can influence various signaling pathways, ultimately affecting neurotransmission and neuronal activity. The compound’s ability to bind to specific receptor sites in the brain has been demonstrated through radioligand binding assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Prolyl-L-leucyl-N-propylglycinamide is unique due to the presence of the propyl group, which can influence its hydrophobicity and interaction with biological targets. This modification may enhance its stability and specificity compared to similar compounds .

Properties

CAS No.

62029-86-1

Molecular Formula

C16H30N4O3

Molecular Weight

326.43 g/mol

IUPAC Name

(2S)-N-[(2S)-4-methyl-1-oxo-1-[[2-oxo-2-(propylamino)ethyl]amino]pentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C16H30N4O3/c1-4-7-18-14(21)10-19-15(22)13(9-11(2)3)20-16(23)12-6-5-8-17-12/h11-13,17H,4-10H2,1-3H3,(H,18,21)(H,19,22)(H,20,23)/t12-,13-/m0/s1

InChI Key

ATPZFPHKQYMIFE-STQMWFEESA-N

Isomeric SMILES

CCCNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CCCNC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1

Origin of Product

United States

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